6,7-Difluoro-1H-indazol-3-ol

Description

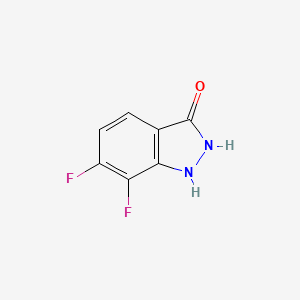

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-4-2-1-3-6(5(4)9)10-11-7(3)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDFQLVRSCUYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)NN2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 6,7 Difluoro 1h Indazol 3 Ol

Electrophilic Aromatic Substitution Reactions on the Indazole Core

The fused aromatic system of 6,7-Difluoro-1H-indazol-3-ol is susceptible to electrophilic attack. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents on the benzene (B151609) ring portion of the molecule. The pyrazole (B372694) ring acts as an activating group, directing incoming electrophiles to the C4 and C6 positions. However, the strong electron-withdrawing nature of the fluorine atoms at C6 and C7 deactivates the ring towards electrophilic substitution.

While specific halogenation studies on this compound are not extensively documented in the literature, the reactivity of similar indazole systems provides insight into the expected outcomes. The directing effects of the pyrazole ring and the fluorine atoms would likely lead to a complex mixture of products. The C5 position is the most probable site for halogenation due to activation from the pyrazole N1 and the C7-fluorine, and deactivation from the C6-fluorine.

| Position | Directing Effect of Pyrazole Ring | Directing Effect of F at C6 | Directing Effect of F at C7 | Net Effect on Electrophilic Halogenation |

| C4 | Activating (ortho to N1) | Deactivating (meta) | Deactivating (para) | Deactivated |

| C5 | Activating (para to N1) | Deactivating (ortho) | Deactivating (meta) | Moderately Deactivated |

This table provides a qualitative prediction of reactivity based on known directing effects in electrophilic aromatic substitution.

Nitration of the closely related compound, 6,7-difluoro-3-methyl-1H-indazole, has been shown to occur at the C5 position. This provides strong evidence for the regioselectivity of nitration on the this compound core. The reaction, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield 6,7-difluoro-5-nitro-1H-indazol-3-ol. The directing effect of the pyrazole ring nitrogen (N1) strongly favors substitution at the C5 position, and this directing influence overcomes the deactivating effect of the adjacent fluorine atom at C6.

Table of Predicted Nitration Product

| Starting Material | Reagents | Major Product |

| This compound | HNO₃, H₂SO₄ | 6,7-Difluoro-5-nitro-1H-indazol-3-ol |

The indazole core of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of two strongly electron-withdrawing fluorine atoms. Consequently, standard sulfonation and Friedel-Crafts acylation/alkylation reactions are expected to be challenging. The highly deactivated nature of the benzene ring would likely require harsh reaction conditions, which could lead to decomposition of the starting material. No successful examples of these reactions on this compound have been reported in the scientific literature.

Nucleophilic Substitution Reactions Involving Fluorine Atoms

The fluorine atoms on the benzene ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused pyrazole ring activates the aryl fluoride bonds towards nucleophilic attack. The C7-F bond is expected to be more susceptible to substitution than the C6-F bond due to the activating effect of the adjacent pyrazole ring. Strong nucleophiles, such as alkoxides or amines, under forcing conditions (high temperature and pressure) would likely be required to effect substitution.

Predicted Reactivity in Nucleophilic Aromatic Substitution

| Position of Fluorine | Activating Groups | Predicted Reactivity |

| C6 | Pyrazole ring (meta) | Less reactive |

| C7 | Pyrazole ring (ortho) | More reactive |

Reactions of the Hydroxyl Group at C3

The hydroxyl group at the C3 position of this compound is a key functional handle for further molecular elaboration. It exists in tautomeric equilibrium with its keto form, 6,7-difluoro-1,2-dihydro-3H-indazol-3-one. This tautomerism influences its reactivity.

The hydroxyl group can readily undergo etherification and esterification reactions. For instance, reaction with alkyl halides in the presence of a base will lead to the corresponding O-alkylated products (ethers). Similarly, reaction with acyl chlorides or acid anhydrides will yield the corresponding O-acylated products (esters). These reactions provide a straightforward means to introduce a wide variety of functional groups at the C3 position, enabling the synthesis of diverse derivatives. Studies on the related 1-benzyl-1H-indazol-3-ol have demonstrated successful polyfluoroalkylation, a form of etherification, at the C3 hydroxyl group.

Examples of C3-Hydroxyl Group Reactions

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Base | C3-Ether |

| Esterification | Acyl chloride or Anhydride, Base | C3-Ester |

Reactions at the Indazole Nitrogen Atoms (N-Alkylation, N-Acylation)

The presence of two nitrogen atoms in the indazole ring allows for reactions such as N-alkylation and N-acylation. These reactions can occur at either the N-1 or N-2 position, and the regioselectivity is influenced by the substituents on the indazole ring, the nature of the electrophile, and the reaction conditions.

For this compound, the tautomeric equilibrium between the 1H- and 2H-forms, as well as the electronic effects of the fluorine and hydroxyl groups, will govern the outcome of N-functionalization. Generally, the alkylation of indazoles often yields a mixture of N-1 and N-2 isomers. The ratio of these products is dependent on factors such as the steric hindrance around the nitrogen atoms and the electronic nature of the substituents. Electron-withdrawing groups on the benzene ring can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.

The table below summarizes the expected products from N-alkylation and N-acylation of this compound.

| Reagent | Expected Major Product(s) | Notes |

| Alkyl Halide (e.g., CH₃I) | 1-Alkyl-6,7-difluoro-1H-indazol-3-ol and 2-Alkyl-6,7-difluoro-2H-indazol-3-one | The ratio of N-1 to N-2 alkylation is sensitive to reaction conditions. |

| Acyl Halide (e.g., CH₃COCl) | 1-Acyl-6,7-difluoro-1H-indazol-3-ol and/or O-acylated product | N-acylation is a common reaction for indazoles. O-acylation at the 3-hydroxyl group is also a possibility. |

Metalation of the Indazole Ring and Formation of Organometallic Intermediates

Metalation of the indazole ring, typically through lithiation, is a powerful tool for the introduction of various functional groups. The regioselectivity of this reaction is directed by the substituents present on the indazole core. For N-unsubstituted indazoles, deprotonation usually occurs at the N-1 position. Subsequent lithiation of the carbon framework can be directed by existing functional groups.

In the case of this compound, the initial deprotonation is expected at the N-1 position by a strong base like n-butyllithium. Further deprotonation of a carbon atom would likely be directed by the existing substituents. The fluorine atoms and the hydroxyl group (or its corresponding lithiated species) can act as directing groups for ortho-lithiation. However, direct metalation of the C-3 position of indazoles can be challenging and may lead to ring-opening. rsc.org To circumvent this, protection of the N-1 position is often employed to direct metalation to other positions on the ring. nih.gov

The formation of organometallic intermediates, such as lithiated or zincated indazoles, opens up possibilities for a wide range of subsequent reactions, including cross-coupling reactions to form C-C, C-N, and C-O bonds.

Cycloaddition Reactions of the Indazole Moiety

While indazoles are often synthesized via cycloaddition reactions, their participation as reactants in cycloaddition processes is less common. researchgate.netacs.orgorganic-chemistry.orgnih.govacs.org The aromatic nature of the indazole ring system generally makes it less reactive in cycloaddition reactions such as the Diels-Alder reaction. wikipedia.org For the indazole to act as a diene, the aromaticity of the benzene ring would need to be overcome, which is energetically unfavorable.

However, it is conceivable that under specific conditions or with appropriate activation, the indazole moiety could participate in certain types of cycloadditions. For example, 1,3-dipolar cycloadditions are a versatile method for the synthesis of five-membered heterocyclic rings, and in some contexts, azomethine imines derived from pyrazoles can undergo such reactions. wikipedia.orgorganic-chemistry.org Theoretical studies would be valuable in predicting the feasibility and outcome of cycloaddition reactions involving the this compound scaffold.

Broad Functional Group Interconversions and Complex Derivatizations

The functional groups present in this compound, namely the hydroxyl group and the two fluorine atoms, provide handles for a variety of interconversions and derivatizations.

The hydroxyl group at the 3-position can undergo reactions typical of phenols or enols. These include etherification, esterification, and conversion to a triflate, which can then be used in cross-coupling reactions to introduce carbon, nitrogen, or other substituents at the C-3 position. acs.orgnih.gov

The fluorine atoms on the benzene ring are generally stable but can be susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions, particularly if there is strong activation from other electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The position of substitution would be governed by the directing effects of the indazole ring and the other fluorine atom.

The combination of these reactive sites allows for the synthesis of a diverse library of derivatives of this compound with potential applications in various fields of chemistry.

| Functional Group | Reaction Type | Potential Products |

| 3-OH | Etherification (e.g., Williamson ether synthesis) | 3-Alkoxy-6,7-difluoro-1H-indazoles |

| 3-OH | Esterification | 6,7-Difluoro-1H-indazol-3-yl esters |

| 3-OH | Triflation followed by cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | 3-Aryl/alkyl/amino-6,7-difluoro-1H-indazoles |

| 6,7-Difluoro | Nucleophilic Aromatic Substitution (SNAr) | 6- or 7-substituted-fluoro-1H-indazol-3-ols |

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 6,7-Difluoro-1H-indazol-3-ol by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, ¹⁹F, and ¹⁵N.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the active protons of the N-H and O-H groups.

The aromatic region would display signals for H-4 and H-5. Due to the adjacent fluorine atoms, these protons would exhibit complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The active N-H and O-H protons typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. Deuterium exchange experiments (by adding D₂O) can confirm the assignment of these labile protons, as their signals would disappear from the spectrum.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-4 | Aromatic region | Multiplet (dd, ddd) | J(H-H), J(H-F) |

| H-5 | Aromatic region | Multiplet (dd, ddd) | J(H-H), J(H-F) |

| N1-H | Variable | Broad Singlet | - |

| O3-H | Variable | Broad Singlet | - |

| Note: This table represents expected patterns. Actual experimental data is required for precise values. |

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound will show distinct resonances for each of the seven carbon atoms in the indazole ring system. The chemical shifts of C-6 and C-7 will be directly influenced by the attached fluorine atoms, appearing as doublets due to one-bond carbon-fluorine coupling (¹J(C-F)), which is typically large. The adjacent carbons (C-5 and C-7a) will also show smaller two-bond couplings (²J(C-F)). The difluoro-substitution pattern significantly affects the electron density and, consequently, the chemical shifts of all carbons in the benzene portion of the ring system when compared to the non-fluorinated parent compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-3 | ~150-160 | Possible small J(C-F) |

| C-3a | ~120-130 | Possible J(C-F) |

| C-4 | ~110-120 | J(C-F) |

| C-5 | ~100-110 | J(C-F) |

| C-6 | ~140-150 | Large ¹J(C-F) |

| C-7 | ~140-150 | Large ¹J(C-F) |

| C-7a | ~130-140 | J(C-F) |

| Note: This table represents expected patterns. Actual experimental data is required for precise values. |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, these experiments are often straightforward. For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for F-6 and one for F-7, unless accidental chemical shift equivalence occurs. These signals would likely appear as multiplets due to couplings to each other (F-F coupling) and to nearby protons (H-F coupling), confirming their positions on the aromatic ring. The chemical shifts of the fluorine atoms are highly sensitive to the local electronic environment and can provide insight into substituent effects and intermolecular interactions.

While ¹⁴N NMR is often hampered by broad signals due to its quadrupolar nature, ¹⁵N NMR, though less sensitive due to low natural abundance, provides sharp signals and invaluable structural information. ¹⁵N NMR can definitively distinguish between the N-1 and N-2 atoms of the pyrazole (B372694) ring. The chemical shifts and hybridization states of the nitrogen atoms are powerful indicators of tautomeric equilibrium. nih.govnih.gov For instance, a pyridinic nitrogen (doubly bonded) resonates at a significantly different frequency than a pyrrolic nitrogen (singly bonded, with an attached proton), allowing for clear differentiation between the 1H and 2H tautomers of the indazole core.

Solid-State NMR (SSNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. Cross-Polarization Magic-Angle Spinning (CPMAS) is a common technique used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden signals in the solid state. For this compound, ¹³C and ¹⁵N CPMAS experiments would be crucial for determining the predominant tautomeric form (the -ol vs. the -one) in the solid state, as prototropic exchange is suppressed. nih.gov Furthermore, ¹⁹F SSNMR can reveal details about intermolecular interactions, polymorphism, and the local environment of the fluorine atoms within the crystal lattice. nih.govresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₇H₄F₂N₂O), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion ([M]+• or protonated molecule [M+H]⁺).

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by Electron Ionization, EI) can help to confirm the structure. Expected fragmentation pathways for indazoles often include the loss of stable molecules like N₂ or HCN from the pyrazole ring, providing characteristic fragment ions. The presence of the difluoro-substituted benzene ring would lead to fragment ions that retain this structural motif.

| Ion | Description | Expected m/z (for C₇H₄F₂N₂O) |

| [M+H]⁺ | Protonated Molecular Ion | 171.0364 |

| [M]⁺• | Molecular Ion | 170.0286 |

| [M-N₂]⁺• | Loss of Nitrogen | 142.0227 |

| [M-HCN]⁺• | Loss of Hydrogen Cyanide | 143.0238 |

| Note: m/z values are calculated for the monoisotopic masses and require experimental confirmation via HRMS. |

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₇H₄F₂N₂O, the theoretical monoisotopic mass can be calculated with precision.

This technique differentiates the compound from other molecules with the same nominal mass but different elemental compositions. The experimentally determined exact mass from an HR-MS analysis is expected to align closely with the calculated value, typically within a few parts per million (ppm), thereby confirming the molecular formula. This level of precision is crucial for structural confirmation and is a standard requirement for the characterization of novel compounds. For instance, HRMS has been successfully used to confirm the composition of various substituted indazol-3-ols. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound without causing significant fragmentation. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions.

For this compound, ESI-MS would typically be performed in positive ion mode, generating the protonated molecular ion, [M+H]⁺. This would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton. The technique is frequently coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures and has been widely applied to the study of various indazole derivatives. nih.gov

Analysis of Fragmentation Pathways

In conjunction with ionization, mass spectrometry can be used to fragment molecules and analyze the resulting patterns to deduce structural information. While ESI is a soft technique, fragmentation can be induced by increasing the energy within the mass spectrometer (e.g., in-source collision-induced dissociation or tandem MS).

The fragmentation of indazole derivatives often involves characteristic bond cleavages. Studies on indazole-3-carboxamide analogues, for example, show that a primary fragmentation pathway is the cleavage of the C-N bond at the C3 position of the indazole ring. For this compound, likely fragmentation pathways for the [M+H]⁺ ion would involve:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic keto or enol structures.

Loss of HCN or N₂: Cleavage of the pyrazole ring is a characteristic fragmentation pattern for indazoles.

Loss of HF: Elimination of hydrogen fluoride from the fluorinated benzene ring.

By analyzing the m/z values of these fragment ions, the connectivity and structural features of the parent molecule can be pieced together, providing powerful confirmation of the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification. For this compound, the key functional groups and their expected absorption ranges are detailed in the table below. The presence of broad O-H and N-H stretching bands, along with strong C-F and aromatic C=C stretching bands, would be key identifiers in its IR spectrum. mdpi.com

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol/Enol) | Stretch | 3200-3600 | Strong, Broad |

| N-H (Pyrazole ring) | Stretch | 3100-3500 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C=O (Keto tautomer, if present) | Stretch | 1650-1700 | Strong |

| C=C (Aromatic ring) | Stretch | 1450-1600 | Medium-Strong |

| C-F (Aryl fluoride) | Stretch | 1100-1300 | Strong |

| C-N (Pyrazole ring) | Stretch | 1250-1350 | Medium |

This interactive table provides expected data based on typical functional group frequencies.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the aromatic ring system and the C-F bonds. A key application is Surface-Enhanced Raman Spectroscopy (SERS), where the molecule is adsorbed onto a metallic surface (like silver or gold nanoparticles). This technique dramatically enhances the Raman signal. A SERS study of 1H-indazole has shown that the molecule interacts with the silver surface through its nitrogen atoms and the π-system of the ring, assuming a tilted orientation. nih.gov A similar SERS analysis of this compound could provide valuable insights into its molecular orientation and interaction with surfaces.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of atoms in the crystal lattice.

While the specific crystal structure for this compound is not publicly available, analysis of related indazole structures provides a clear indication of the expected findings. nih.govnih.govmdpi.com An X-ray crystallographic study would provide:

Confirmation of Connectivity: Unambiguously confirming the bonding arrangement of the atoms.

Bond Lengths and Angles: Providing precise measurements of all bond lengths and angles, offering insight into bond orders and hybridization.

Planarity: Confirming the planarity of the bicyclic indazole ring system.

Intermolecular Interactions: Revealing how molecules are arranged in the solid state. For indazol-3-ol derivatives, strong intermolecular hydrogen bonds involving the hydroxyl (O-H) and pyrazole (N-H) groups are expected, often leading to the formation of dimers or extended networks. mdpi.com

Crystal Packing: Describing how the molecules pack together to form the crystal lattice, which influences the material's physical properties.

This technique provides the ultimate proof of structure and offers a detailed view of the molecule's solid-state conformation and supramolecular assembly.

Conformational Analysis within the Crystal Lattice

The indazole ring system, being a fused bicyclic aromatic structure, is inherently planar. In the crystalline state, it is anticipated that the this compound molecule will exhibit a high degree of planarity. The fluorine and hydroxyl substituents are expected to lie nearly in the same plane as the indazole core.

To illustrate the expected conformational parameters, the following table presents hypothetical data based on known structures of similar fluorinated indazole compounds.

| Parameter | Expected Value |

|---|---|

| Dihedral Angle (C4-C5-C6-C7) | ~0° |

| Dihedral Angle (C7-C7a-N1-N2) | ~0° |

| Torsion Angle (C5-C6-C7-F) | ~180° |

| Torsion Angle (C2-C3-O-H) | Variable, dependent on H-bonding |

Elucidation of Intermolecular Interactions and Supramolecular Assembly

The supramolecular architecture of this compound in the solid state is dictated by a network of intermolecular interactions. Hydrogen bonding is expected to be the primary driving force for the assembly of molecules in the crystal lattice. The presence of a hydroxyl group (-OH) and two nitrogen atoms in the pyrazole ring, one of which is protonated (N-H), provides multiple sites for hydrogen bond donation and acceptance.

An illustrative representation of potential intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N1-H | N2' | 2.8 - 3.1 |

| Hydrogen Bond | O3-H | N2' | 2.7 - 3.0 |

| Hydrogen Bond | N1-H | O3' | 2.8 - 3.2 |

| π-π Stacking | Indazole Ring | Indazole Ring' | 3.3 - 3.8 |

Note: ' denotes an atom from an adjacent molecule.

Identification of Tautomeric Forms in Crystalline State

Indazol-3-ols can exist in different tautomeric forms, primarily the 1H-indazol-3-ol and the 1,2-dihydro-3H-indazol-3-one (or indazolin-3-one) forms. Spectroscopic and crystallographic studies on related indazol-3-one derivatives have consistently shown that the 1H-indazol-3-ol tautomer is the predominant form in the solid state. mdpi.com This preference is attributed to the aromatic stabilization of the indazole ring system in the -ol form.

In the case of this compound, it is therefore expected that the crystalline form will consist of the 1H-indazol-3-ol tautomer. The presence of a hydroxyl group at the C3 position and a hydrogen atom at the N1 position would be the defining structural features. While the keto tautomer might exist in equilibrium in solution, the solid-state packing forces and the energetic favorability of the aromatic system strongly suggest the dominance of the hydroxy tautomer in the crystal.

Computational and Theoretical Investigations of 6,7 Difluoro 1h Indazol 3 Ol

Tautomerism and Aromaticity Studies

The phenomenon of tautomerism is central to the chemistry of indazole derivatives. For 6,7-Difluoro-1H-indazol-3-ol, two primary tautomers are of interest: the 1H- and 2H-forms, which differ in the position of the proton on the pyrazole (B372694) ring. Additionally, the presence of the hydroxyl group at the 3-position introduces the possibility of keto-enol tautomerism, resulting in the 1,2-dihydro-3H-indazol-3-one form. Computational studies are essential in determining the relative stabilities of these isomers.

Energy Differences and Stability of 1H- and 2H-Tautomers

Quantum chemical calculations consistently show that for most unsubstituted and substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govdntb.gov.ua This preference is generally attributed to the electronic arrangement and aromaticity of the fused ring system. Theoretical estimations for a broad range of 52 different NH-indazoles have confirmed the general stability of the 1H form, although exceptions exist where the 2H-tautomer can be stabilized by specific substituent effects. nih.gov While direct energy difference values for this compound are not prominently available in the literature, analogous studies on related fluorinated indazoles suggest the 1H form remains the favored tautomer. researchgate.netcsic.es The stability can also be influenced by the physical state; for instance, in the crystal lattice, intermolecular forces like hydrogen bonding can play a significant role in favoring one tautomer over another. csic.es

Influence of Fluorine and Hydroxyl Substituents on Tautomeric Preferences

The substituents on the indazole core, namely the two fluorine atoms at positions 6 and 7 and the hydroxyl group at position 3, exert a profound influence on the tautomeric equilibrium.

Hydroxyl Substituent: The 3-hydroxyl group is pivotal, as it allows for the keto-enol tautomerism between the 1H-indazol-3-ol (enol) form and the 1H-indazol-3(2H)-one (keto) form. In many indazol-3-ol systems, the equilibrium is highly dependent on the solvent environment. The enol form often predominates, but the keto form can be stabilized in certain conditions. The presence of the hydroxyl group also allows for the formation of intra- and intermolecular hydrogen bonds, which can stabilize specific tautomeric arrangements.

Quantum Chemical Calculations (DFT, ab initio) for Tautomeric Equilibria

To quantitatively assess the tautomeric equilibria, researchers employ sophisticated computational methods such as Density Functional Theory (DFT) and ab initio calculations. nih.gov

Ab initio Methods: Techniques like Hartree-Fock (HF) provide a fundamental, albeit less correlated, picture of the electronic structure. For a series of 1,5,6,7-tetrahydro-4H-indazol-4-ones, ab initio calculations at the HF/6-31G* and HF/6-31G** levels were used to compare the stabilities of different tautomers, revealing very small energy differences between the 1H and 2H forms. nih.gov

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, offer a balance of computational cost and accuracy, making them a popular choice for studying heterocyclic tautomerism. nih.govdntb.gov.ua Calculations using the B3LYP functional with basis sets like 6-311G** are commonly used to optimize the geometries of the tautomers and calculate their relative energies. dntb.gov.ua These calculations often include Zero-Point Energy (ZPE) corrections and may incorporate solvent models (like the Onsager model) to simulate solution-phase behavior, providing a more accurate prediction of tautomeric stability under different conditions. dntb.gov.ua

Table 1: Overview of Computational Methods for Tautomerism Studies

| Method | Basis Set | Common Application | Finding |

|---|---|---|---|

| Ab initio HF | 6-31G* / 6-31G** | Geometry optimization and energy calculation of tautomers. | Often predicts small energy differences between 1H and 2H tautomers. nih.gov |

Electronic Structure and Chemical Reactivity Descriptors

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Computational descriptors derived from its molecular orbitals provide valuable information.

Frontier Molecular Orbitals (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for analyzing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the heterocyclic ring system.

LUMO: The LUMO signifies the ability of a molecule to accept electrons. The energy of the LUMO is influenced by the electron-withdrawing fluorine atoms.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A larger gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The specific energy values for this compound would require a dedicated computational study, but analysis of related structures suggests the difluoro substitution likely lowers the energies of both orbitals and affects the gap.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential, indicating electron-rich and electron-poor regions.

Red Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group.

Blue Regions (Positive Potential): These areas are electron-poor and are favorable for nucleophilic attack. The hydrogen atom of the hydroxyl group and the N-H proton would exhibit a strong positive potential.

Green Regions (Neutral Potential): These areas represent regions of relatively neutral electrostatic potential, typically found over the carbon backbone of the benzene (B151609) ring.

The MEP map provides a clear, three-dimensional picture of the charge distribution and is invaluable for understanding intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.gov By converting the complex, delocalized molecular orbitals into localized bond, lone pair, and anti-bonding orbitals, NBO analysis provides a chemically intuitive picture of electron density distribution. youtube.com

For this compound, an NBO analysis would elucidate the electronic effects of the fluorine and hydroxyl substituents on the indazole ring system. The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Key interactions expected in this compound would include:

Intramolecular Charge Transfer: Delocalization of lone pairs from the nitrogen (N1, N2), oxygen (O3), and fluorine (F6, F7) atoms into the anti-bonding π* orbitals of the aromatic system. These interactions contribute significantly to the molecule's stability. acadpubl.eu

Hyperconjugation: Interactions between the π orbitals of the fused rings and the σ* anti-bonding orbitals of adjacent C-F, C-H, N-H, and O-H bonds.

The stabilization energies derived from the second-order perturbation analysis in NBO theory highlight the most significant delocalization pathways. nih.gov A representative table of expected major interactions is presented below.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions for this compound. Note: This table is a hypothetical representation based on typical NBO analysis of related heterocyclic compounds. E(2) represents the stabilization energy.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N2 | π(C3-C3a) | ~18-25 | Lone Pair Delocalization |

| LP(1) O3 | π(N2-C3) | ~15-22 | Lone Pair Delocalization |

| LP(2) F6 | π(C5-C6) | ~4-8 | Lone Pair Delocalization |

| LP(2) F7 | π(C6-C7) | ~4-8 | Lone Pair Delocalization |

| π(C4-C5) | π(C6-C7) | ~12-20 | π-Conjugation |

| π(C3a-C7a) | π(N1-N2) | ~10-18 | π-Conjugation |

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the tautomerism inherent to the indazol-3-ol scaffold and the orientation of the hydroxyl proton. The molecule can exist in two main tautomeric forms: the -ol (hydroxy) form and the -one (keto) form.

Computational studies on related indazole systems often employ molecular dynamics (MD) simulations to explore their dynamic behavior, stability, and interactions with their environment, such as in biological systems. nih.govresearchgate.netnih.gov An MD simulation for this compound would provide insights into:

Tautomeric Equilibrium: By simulating the molecule in different environments (gas phase, various solvents), the relative stability and population of the -ol and -one tautomers could be determined. researchgate.net

Rotational Barriers: The energy barrier for the rotation of the O-H bond can be calculated, identifying the most stable conformer.

Solvent Effects: MD simulations can model the explicit interactions between the solute and solvent molecules, showing how solvation shells form and affect the conformational preferences.

Vibrational Dynamics: The simulation tracks the motion of atoms over time, providing information on the flexibility of the ring system and the dynamics of hydrogen bonding. ajchem-a.com

The primary conformers would likely differ in the dihedral angle of the C3-O3-H group. The stability of these conformers is influenced by intramolecular hydrogen bonding possibilities and steric interactions.

Spectroscopic Property Prediction and Validation

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a reliable approach for calculating NMR shielding tensors, which can be converted into chemical shifts. imist.magaussian.com This method has been successfully applied to various azole and benzazole derivatives, showing excellent agreement with experimental values. researchgate.net

For this compound, GIAO calculations would predict the 1H, 13C, 15N, and 19F NMR chemical shifts. The accuracy of these predictions depends on the chosen level of theory (functional and basis set). nih.gov The difluoro-substitution pattern provides unique signatures, particularly in the 19F NMR spectrum and through 1H-19F and 13C-19F coupling constants.

Calculations would be compared to experimental data from closely related compounds, such as 6,7-difluoro-3-methyl-1H-indazole, to validate the computational model. researchgate.net A table of predicted chemical shifts would be a key output of such a study.

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound using the GIAO method. Note: This table is a hypothetical representation based on calculations for similar fluoroindazole structures. Values are referenced to TMS for 1H and 13C, and CFCl3 for 19F.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| H1 (N-H) | 12.0 - 13.5 |

| H4 | 7.3 - 7.6 |

| H5 | 6.8 - 7.1 |

| C3 | 145 - 155 |

| C3a | 115 - 125 |

| C4 | 110 - 115 |

| C5 | 100 - 105 |

| C6 | 148 - 158 (d, 1JCF) |

| C7 | 140 - 150 (d, 1JCF) |

| C7a | 130 - 140 |

| F6 | -120 to -135 |

| F7 | -140 to -155 |

DFT calculations are routinely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. psu.edu A frequency calculation on the optimized geometry of this compound would yield the normal modes of vibration. youtube.com

The predicted vibrational spectrum would show characteristic frequencies for specific functional groups:

O-H Stretch: A broad band typically in the 3200-3600 cm-1 region.

N-H Stretch: A sharp to broad band around 3100-3500 cm-1.

Aromatic C-H Stretch: Peaks above 3000 cm-1.

C=C and C=N Ring Stretches: A series of bands in the 1400-1650 cm-1 region.

C-F Stretches: Strong, characteristic absorptions typically in the 1000-1350 cm-1 range.

These calculations are crucial for assigning experimental spectra, as demonstrated in studies of the parent indazole molecule. researchgate.net The computed frequencies are often scaled by an empirical factor to better match experimental data.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound. Note: This table is a hypothetical representation. Frequencies are typically scaled to correct for anharmonicity and method limitations.

| Vibrational Mode | Predicted Frequency (cm-1, unscaled) |

| O-H stretch | ~3700 |

| N-H stretch | ~3550 |

| Aromatic C-H stretch | 3050 - 3150 |

| Aromatic Ring stretch | 1450 - 1620 |

| C-F stretch (asymmetric) | ~1320 |

| C-F stretch (symmetric) | ~1250 |

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. qu.edu.qa For this compound, TD-DFT calculations would identify the energies of vertical electronic excitations from the ground state to various excited states.

The primary electronic transitions in the indazole system are expected to be of π→π* character. The calculations would provide the wavelength of maximum absorption (λmax) and the oscillator strength (f) for each transition, which relates to the intensity of the spectral band.

Solvent effects on the electronic spectra (solvatochromism) can be modeled using a Polarizable Continuum Model (PCM). rsc.orgnih.gov These models simulate the bulk electrostatic effect of the solvent, allowing for the prediction of spectral shifts in different media. mdpi.com A study of this compound in solvents of varying polarity would reveal how its absorption bands shift in response to the solvent's dielectric constant and hydrogen bonding capacity.

Intermolecular Interactions and Supramolecular Chemistry

The solid-state structure and supramolecular chemistry of this compound are governed by strong and directional intermolecular interactions. ias.ac.in Based on the functional groups present (N-H, C=N, O-H, C-F), several key interactions are expected to dictate the crystal packing.

Hydrogen Bonding: The most significant interactions will be hydrogen bonds. The N1-H group is a strong hydrogen bond donor, while the N2 atom is a strong acceptor. This N-H···N interaction is the primary motif in the crystal structures of most 1H-indazoles, leading to the formation of dimers, trimers, or catemers (chains). researchgate.net The O-H group at position 3 provides an additional strong hydrogen bond donor site, which can interact with the nitrogen or oxygen atoms of neighboring molecules, leading to complex hydrogen-bonded networks.

Other Interactions: Weaker interactions, such as C-H···O, C-H···F, and C-H···π bonds, would also play a role in the fine-tuning of the molecular packing. mdpi.com The presence of fluorine atoms introduces the possibility of dipole-dipole interactions and potentially weak C-F···H hydrogen bonds.

Analysis of the Cambridge Structural Database (CSD) for related indazole structures confirms that hydrogen bonding is the dominant structure-directing force, leading to predictable and robust supramolecular synthons. ias.ac.in

Hydrogen Bonding Networks (Intra- and Intermolecular)

The molecular structure of this compound features several key functional groups capable of participating in hydrogen bonding: the indazole N-H group, the pyrazole nitrogen atom (N2), the hydroxyl group (-OH) at the C3 position, and the two fluorine atoms. These sites allow for a complex network of both intramolecular and intermolecular hydrogen bonds, which are critical in determining the solid-state architecture and solution-state behavior of the compound.

Intramolecular Hydrogen Bonding: Theoretical calculations suggest the potential for intramolecular hydrogen bonds, primarily between the hydroxyl group at the C3 position and the N2 atom of the indazole ring. This interaction would form a stable five-membered ring, influencing the planarity of the molecule and the rotational freedom of the hydroxyl group. Furthermore, weaker C-H···F and C-H···O interactions may also contribute to the conformational stability of the molecule.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are expected to be the dominant force in the crystal packing of this compound. The N-H group of the indazole ring and the -OH group are strong hydrogen bond donors, while the N2 atom of the pyrazole ring and the oxygen of the hydroxyl group are effective acceptors. This donor-acceptor pattern can lead to the formation of robust supramolecular synthons.

Computational studies on analogous fluorinated indazoles have shown that fluorine substitution can significantly alter hydrogen bonding patterns. For instance, while some 1H-indazoles form simple hydrogen-bonded dimers, highly fluorinated derivatives tend to form extended chain-like structures, or catemers. rsc.org In the case of this compound, the strong electron-withdrawing nature of the fluorine atoms can increase the acidity of the N-H proton, leading to stronger and more directional hydrogen bonds.

The presence of the hydroxyl group introduces additional possibilities for hydrogen bonding networks. It can act as both a donor and an acceptor, potentially leading to the formation of intricate 2D or 3D networks. Studies on related fluorinated heterocyclic compounds have demonstrated that an increase in the number of fluorine atoms can promote higher dimensionality in the hydrogen-bonded structure. mdpi.com

| Potential Hydrogen Bond | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| N-H···N | Indazole N1-H | Indazole N2 | 2.8 - 3.1 | 4 - 7 |

| O-H···N | Hydroxyl O-H | Indazole N2 | 2.7 - 3.0 | 5 - 8 |

| N-H···O | Indazole N1-H | Hydroxyl O | 2.8 - 3.2 | 3 - 6 |

| O-H···O | Hydroxyl O-H | Hydroxyl O | 2.6 - 2.9 | 4 - 7 |

| C-H···F | Aromatic C-H | Fluorine | 3.0 - 3.5 | 0.5 - 1.5 |

Pi-Pi Stacking and Other Aromatic Interactions

The aromatic nature of the indazole ring system in this compound facilitates π-π stacking interactions, which are crucial for the stabilization of its crystal structure. These interactions involve the face-to-face or offset stacking of the aromatic rings, driven by a combination of electrostatic and van der Waals forces.

The introduction of fluorine atoms onto the benzene moiety significantly modulates the electronic properties of the aromatic system. The high electronegativity of fluorine leads to a polarization of the C-F bond and can create a quadrupole moment on the aromatic ring. This can influence the preferred geometry of π-π stacking, often favoring offset or parallel-displaced arrangements over a perfect face-to-face orientation to minimize electrostatic repulsion.

In addition to traditional π-π stacking, other aromatic interactions play a role in the supramolecular assembly. These include:

C-H···π interactions: Where a C-H bond from an adjacent molecule interacts with the electron-rich face of the aromatic ring.

C-F···π interactions: The polarized fluorine atom can interact with the π-system of a neighboring molecule, a type of interaction that has been observed in the crystal packing of other fluorinated aromatic compounds. mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), are employed to quantify the energetics and geometries of these interactions. The Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a deeper understanding of the nature of these aromatic interactions.

| Interaction Type | Interacting Moieties | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| π-π Stacking | Indazole Ring ↔ Indazole Ring | 3.3 - 3.8 | 2 - 5 |

| C-H···π | Aromatic C-H ↔ Indazole Ring | 3.5 - 4.0 | 1 - 2.5 |

| C-F···π | C-F Bond ↔ Indazole Ring | 3.0 - 3.5 | 0.5 - 2 |

Dimer and Oligomer Formation Studies

The interplay of hydrogen bonding and π-π stacking interactions leads to the formation of dimers and higher-order oligomers of this compound in both the solid state and, potentially, in solution. Computational studies are instrumental in predicting the most stable dimeric and oligomeric structures and in quantifying their binding energies.

Dimer Formation: Several stable dimeric conformations can be postulated for this compound. A common motif for 1H-indazoles is the formation of a centrosymmetric dimer via two N-H···N hydrogen bonds. rsc.org The presence of the 3-hydroxyl group allows for alternative or additional hydrogen bonding patterns, such as dimers formed through O-H···N or O-H···O interactions. The stability of these different dimeric forms can be compared using quantum chemical calculations.

Oligomer and Polymer Formation: Beyond dimerization, the bifunctional nature of the hydrogen bonding groups (N-H and O-H) allows for the extension of the supramolecular structure into one-dimensional chains or two-dimensional sheets. As observed with other highly fluorinated indazoles, a catemeric arrangement, where molecules are linked head-to-tail in a chain, is a distinct possibility. rsc.org These chains can then be further organized through π-π stacking and weaker C-H···F interactions, leading to a complex and stable three-dimensional crystal lattice.

Molecular dynamics simulations can provide insights into the dynamic behavior of these aggregates in different environments, predicting their stability and preferred conformations over time.

| Aggregate | Key Interactions | Predicted Stability |

| Dimer (N-H···N) | Dual N-H···N hydrogen bonds | High |

| Dimer (O-H···N) | Dual O-H···N hydrogen bonds | High |

| Dimer (Stacked) | π-π stacking interactions | Moderate |

| Oligomer (Catemer) | N-H···N and/or O-H···O hydrogen bond chains | High (in solid state) |

Mechanistic Investigations of Biological Activities for Indazole Derivatives

General Mechanisms of Action Associated with Indazole Scaffolds

Indazole derivatives exert their biological effects through diverse mechanisms of action, primarily centered on the inhibition of essential enzymes and the modulation of receptor functions. Their structural versatility allows for fine-tuning of interactions with specific biological targets.

A primary mechanism by which indazole derivatives function is through the inhibition of enzymes, particularly protein kinases, which are crucial regulators of cellular processes. nih.govrsc.org The indazole scaffold is a key component in several commercially available kinase inhibitors, including Axitinib (B1684631), Linifanib, and Pazopanib. rsc.org These compounds typically bind to the ATP-binding site of kinases, preventing the phosphorylation of substrate proteins and thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. nih.gov For instance, certain 1H-indazol-3-amine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR1 and FGFR2). nih.gov Molecular docking studies have shown that the 3-aminoindazole group can occupy the hinge region of the kinase, forming crucial hydrogen bonds, while other parts of the molecule engage in additional interactions that enhance potency. nih.gov

Indazole derivatives have shown inhibitory activity against a range of kinases, as detailed in the table below.

| Compound Class | Target Kinase(s) | Key Findings |

| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | The 3-aminoindazole group occupies the hinge region, forming hydrogen bonds. Fluorine substitution at the 6-position of the indazole ring improved enzymatic and cellular potency. nih.gov |

| Indazole–pyrimidine-based derivatives | VEGFR-2 | The presence of a methoxy (B1213986) group led to higher potency compared to alkyl or halogen substitutions. nih.gov |

| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives | PLK4 | Identified as inhibitors of Polo-like kinase 4, which is important in cell regulation. nih.gov |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives | FGFR | Compound with an acetyl or methoxy group at the meta position of a phenyl ring showed potent FGFR inhibition. nih.govnih.gov |

Beyond kinases, derivatives of the structurally related quinolones, which share some pharmacophoric features, are known to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov For example, studies on chiral fluoroquinolones have demonstrated that stereochemistry plays a role in the inhibition of DNA gyrase, with one enantiomer often being substantially more active than the other. nih.govnih.gov This highlights the specific molecular recognition required for enzyme inhibition.

Indazole derivatives can also function as allosteric modulators, binding to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the receptor, thereby altering its activity. A notable example is the development of indazole bioisosteres of known NMDA receptor modulators like Ifenprodil. acs.orgacs.org These compounds act as negative allosteric modulators of NMDA receptors containing the GluN2B subunit. acs.orgacs.org By bioisosterically replacing a metabolically labile phenol (B47542) group with an indazole ring, researchers have created derivatives with improved metabolic stability that retain high affinity for the GluN2B-NMDA receptor. acs.org

Furthermore, indazole derivatives have been investigated as antagonists for various receptors. For instance, novel series of indazole and indole (B1671886) derivatives have been discovered as potent glucagon (B607659) receptor (GCGR) antagonists, which could be useful for treating type II diabetes. nih.gov

Cellular Pathway Modulation Studies

The anti-cancer activity of many indazole derivatives stems from their ability to modulate cellular pathways that control cell proliferation and survival. These compounds can trigger cell cycle arrest and induce programmed cell death (apoptosis) in cancer cells.

Indazole derivatives have been shown to interfere with the normal progression of the cell cycle, a key process in cell proliferation. Several studies have reported that these compounds can cause cell cycle arrest at different phases, preventing cancer cells from dividing. For example, certain N-[6-indazolyl]arylsulfonamides were found to cause an arrest of cells in the G2/M phase of the cell cycle in human ovarian (A2780) and lung (A549) cancer cell lines. nih.gov Similarly, a study on 1H-indazole-3-amine derivatives demonstrated that the lead compound 6o induced an increase in the G0/G1 cell population in chronic myeloid leukemia (K562) cells, accompanied by a significant decrease in the proportion of S phase cells. mdpi.comnih.gov This indicates that the compound exerts its antitumor effects by blocking the cell cycle at the G0/G1 checkpoint. mdpi.comnih.gov The disruption of the cell cycle is a common mechanism for anticancer agents, as it directly inhibits the uncontrolled growth characteristic of tumors. nih.gov

Inducing apoptosis is a cornerstone of cancer therapy, and indazole derivatives have been shown to activate this process through multiple pathways.

One major pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. nih.govtaylorandfrancis.commdpi.com This family includes both anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins (like Bax and Bak). taylorandfrancis.commdpi.commdpi.com In many cancers, anti-apoptotic proteins are overexpressed, allowing tumor cells to evade cell death. nih.gov Indazole-based compounds have been developed as inhibitors of these anti-apoptotic proteins. For instance, researchers have designed indazole-3-acylsulfonamides that act as dual inhibitors of Mcl-1 and Bcl-2, with minimal inhibition of Bcl-xL. nih.gov Another indazole derivative, compound 2f , was found to promote apoptosis in breast cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial membrane permeability and the activation of caspases, the executioner enzymes of apoptosis. nih.gov

Another critical pathway targeted by indazole derivatives is the p53/MDM2 pathway. nih.govnih.gov The p53 protein is a vital tumor suppressor that can initiate cell cycle arrest or apoptosis in response to cellular stress. nih.govnih.govrvaprostatecancersupport.org Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and targets it for degradation. nih.govnih.gov In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53. nih.govnih.gov Small molecules, including some with fluoro-substituted indole and indazole scaffolds, have been developed to antagonize MDM2. nih.govnih.gov These molecules disrupt the p53/MDM2 interaction, leading to the stabilization and activation of p53. nih.govnih.gov Activated p53 then transcriptionally upregulates its target genes, including p21 (a cell cycle inhibitor) and pro-apoptotic proteins, ultimately leading to selective growth inhibition and apoptosis in p53 wild-type cancer cells. nih.govnih.gov One study found that an indazole-amine derivative, compound 6o , was confirmed to affect apoptosis possibly by inhibiting Bcl-2 family members and the p53/MDM2 pathway. nih.gov

Structure-Activity Relationship (SAR) Studies on Fluoroindazole Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For fluoroindazole derivatives, SAR studies have provided valuable insights into how the position and nature of substituents on the indazole core influence biological activity. The inclusion of fluorine atoms can modulate properties like lipophilicity, metabolic stability, and binding interactions. nih.govnih.gov

In the context of kinase inhibition, SAR studies on 1H-indazol-3-amine derivatives targeting FGFR revealed that fluorine substitution at the 6-position of the indazole ring (Ring A) resulted in improved enzymatic activity and cellular potency. nih.gov Conversely, fluorine substitution on other aromatic rings within the same molecule was not well tolerated. nih.gov Another study on indazole-3-carboxamides as CRAC channel blockers showed that the specific regiochemistry of the amide linker was critical for activity. nih.gov Derivatives with a -CO-NH-Ar linkage were potent blockers, while their reverse amide isomers were inactive. nih.gov Within the active series, the nature of the aromatic group (Ar) profoundly affected activity, with 2,6-difluorophenyl and 3-fluoro-4-pyridyl groups yielding potent compounds. nih.gov

The table below summarizes key SAR findings for fluoroindazole derivatives.

| Compound Series | Target/Activity | Key SAR Findings |

| 1H-Indazol-3-amine derivatives | FGFR1/2 Inhibition | Fluorine substitution at the 6-position of the indazole ring improved potency. Fluorine on other rings was detrimental. nih.gov |

| Indazole-3-carboxamides | CRAC Channel Blockade | The 3-carboxamide regiochemistry (-CO-NH-Ar) was essential for activity. Potency was highly dependent on the Ar moiety, with 2,6-difluorophenyl and 3-fluoro-4-pyridyl groups being optimal. nih.gov |

| 1H-Indazole-3-amine derivatives | Antitumor Activity | A fluorine atom on the N-phenylacetamide moiety improved antitumor activity against certain cell lines, possibly by enhancing permeability or direct target interaction. nih.gov |

| Benzoic acid derivatives with isoxazole (B147169) core | RORγt Allosteric Modulation | An ortho-fluoro substituent on the benzoic acid moiety led to a slight decrease in potency, possibly due to unfavorable conformational effects required to accommodate the fluorine while maintaining hydrogen bonds. dundee.ac.uk |

These studies demonstrate that the strategic placement of fluorine atoms and other substituents on the indazole scaffold is a critical factor in determining the biological activity and mechanism of action of these compounds. nih.govnih.govnih.gov

Impact of Fluorine Substitution Pattern on Bioactivity

The incorporation of fluorine into pharmacologically active molecules is a widely utilized strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. pnrjournal.comresearchgate.net The position of fluorine substitution on the indazole scaffold can have a profound impact on biological activity, a concept underscored by structure-activity relationship (SAR) studies. The electron-withdrawing nature of fluorine alters the electronic distribution of the aromatic system, influencing pKa and the potential for interactions with biological targets. beilstein-journals.org

Research into fluorinated indazoles as inhibitors of Rho kinase (ROCK1) provides a clear example of this positional effect. A comparison between a 4-fluoroindazole and a 6-fluoroindazole derivative revealed a dramatic difference in potency. The presence of a fluorine atom at the C6 position resulted in a significant enhancement of inhibitory activity against ROCK1, with an IC₅₀ value of 14 nM, compared to the C4-substituted equivalent, which was substantially less potent with an IC₅₀ of 2500 nM. pnrjournal.com This highlights that the specific placement of the fluorine substituent is critical for optimizing interactions within the kinase's active site.

The table below illustrates the differential impact of fluorine placement on the bioactivity of indazole-based ROCK1 inhibitors. pnrjournal.com

| Compound | Fluorine Position | Target | IC₅₀ (nM) |

| 51 | C4 | ROCK1 | 2500 |

| 52 | C6 | ROCK1 | 14 |

This demonstrates that while fluorination in general is a useful tool, the specific substitution pattern must be carefully considered to achieve the desired biological effect. The enhanced potency of the 6-fluoro derivative suggests that this position is more favorable for key interactions with the target protein, potentially involving hydrophobic contacts or specific electrostatic interactions that are not possible with substitution at the C4 position. pnrjournal.com

Stereochemical Considerations and Enantioselectivity

While the parent compound 6,7-Difluoro-1H-indazol-3-ol is achiral, stereochemistry becomes a critical factor when substituents are introduced that create a chiral center. Biological systems, such as protein active sites and receptors, are inherently chiral. Consequently, the different enantiomers of a chiral drug molecule often exhibit different biological activities, a phenomenon known as enantioselectivity.

The synthesis of indazole derivatives with specific stereochemistry is an area of active research. For instance, methods have been developed for the highly enantioselective synthesis of indazoles featuring a quaternary chiral center at the C3 position. pnrjournal.com This allows for the controlled preparation of specific stereoisomers, enabling the investigation of their differential interactions with biological targets. In such cases, it is common for one enantiomer to have significantly higher potency than the other, as it can achieve a more complementary fit with the chiral binding site. Therefore, for derivatives of this compound that incorporate chiral elements, the control and evaluation of stereochemistry would be essential for optimizing pharmacological activity.

Molecular Recognition and Binding Site Analysis

Computational Docking Studies with Biological Targets

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule ligand within the active site of a target protein. This method has been widely applied to indazole derivatives to understand their mechanism of action and to guide the design of more potent and selective inhibitors.

For example, docking studies have been performed on 3-carboxamide indazole derivatives with the renal cancer-related protein (PDB ID: 6FEW) to evaluate their binding effectiveness. Such studies calculate a binding energy score, which estimates the affinity of the ligand for the protein, and reveal the most likely binding pose. Similar in silico studies have been conducted with other indazole derivatives against targets like DNA gyrase (PDB ID: 1KZN) and bovine serum albumin, providing valuable insights into the specific interactions that govern molecular recognition. bohrium.com For this compound, docking studies could be employed to model its interactions with various target proteins, such as kinases or other enzymes, to predict its binding mode and rationalize its biological activity.

The table below summarizes examples of targets studied with indazole derivatives using molecular docking.

| Indazole Derivative Class | Biological Target | PDB ID |

| 3-Carboxamide Indazoles | Renal Cancer-related Protein | 6FEW |

| Tetrahydro-1H-indazoles | DNA Gyrase | 1KZN |

| 1-Benzyl-1H-indazol-3-ol | Bovine Serum Albumin (BSA) | 4F5S |

Identification of Key Ligand-Protein Interactions (Hydrogen Bonds, Hydrophobic Contacts, Pi-Pi Interactions)

The binding of an indazole ligand to its protein target is stabilized by a combination of non-covalent interactions. Analysis of crystal structures and docking models allows for the precise identification of these key interactions.

Hydrogen Bonds: The indazole scaffold contains multiple hydrogen bond donors (the N1-H) and acceptors (the N2 atom). The 3-hydroxyl group of this compound is a particularly important feature, capable of both donating and accepting hydrogen bonds with polar amino acid residues like serine, threonine, or the peptide backbone. nih.gov

Pi-Pi Interactions: The aromatic bicyclic ring system of the indazole core can engage in favorable pi-pi stacking interactions with the aromatic side chains of amino acids such as tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). For example, studies on indazole-based c-Met inhibitors have identified a common π–π interaction with a tyrosine residue (TYR1230) in the active site.

Hydrophobic Contacts: The benzene (B151609) portion of the indazole ring provides a hydrophobic surface that can interact with nonpolar amino acid residues like leucine, valine, and alanine (B10760859) in the binding pocket. The fluorine atoms in this compound can also participate in favorable hydrophobic and orthogonal multipolar C–F···C=O interactions, further enhancing binding affinity. researchgate.net

Prodrug Design and Metabolic Transformation Research (focus on chemical transformations)

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a drug. For this compound, the 3-hydroxyl group presents a convenient handle for chemical modification to create prodrugs. For instance, the hydroxyl group can be esterified to form a more lipophilic ester prodrug. This modification could enhance membrane permeability and oral absorption. Once absorbed into the body, the ester would be cleaved by endogenous esterase enzymes, releasing the active parent drug, this compound, at the site of action.

Metabolic transformation studies investigate how a compound is chemically altered by the body. The C-F bonds in this compound are generally very stable and resistant to metabolic cleavage, which can increase the compound's metabolic stability and half-life. researchgate.net The primary sites for metabolic transformation would likely be the indazole nitrogen atoms (N-alkylation or N-oxidation) and the 3-hydroxyl group. The hydroxyl group is susceptible to Phase II conjugation reactions, such as glucuronidation or sulfation. nih.gov These processes involve the enzymatic addition of a large, polar molecule (glucuronic acid or a sulfate (B86663) group) to the hydroxyl group, which significantly increases water solubility and facilitates the drug's excretion from the body.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Heterocyclic Building Block in Complex Molecule Synthesis

As a heterocyclic building block, 6,7-difluoro-1H-indazol-3-ol offers multiple reactive sites for chemical modification. The planar nature of the indazole ring allows for a wide array of derivatives through functionalization at various positions. nih.gov The hydroxyl group at position 3, the nitrogen atoms of the pyrazole (B372694) ring, and the carbon positions on the difluorinated benzene (B151609) ring can all be targeted for synthetic transformations. This versatility allows chemists to incorporate the difluoro-indazole core into larger, more intricate molecular architectures designed for specific functions.

The indazole framework is a robust starting point for the construction of more complex polycyclic systems. Synthetic methodologies have been developed to create fused tricyclic ring systems from indazole precursors. nih.govnih.gov For instance, a single-step synthesis can yield fused tricyclic pyridazino[1,2-a]indazolium ring systems. nih.govumt.edu While this specific reaction has been demonstrated on other indazole derivatives, the fundamental reactivity of the indazole core in this compound allows for its potential use in similar transformations. The reactivity of the indazole nucleus enables its participation in cyclization reactions to form larger, rigid structures. Furthermore, studies on dinitro-indazoles have shown that the indazole ring can be used to prepare various other fused heterocycles, including furoxan, vic-triazole, imidazole, and pyrazine (B50134) ring systems. researchgate.net This demonstrates the capacity of the indazole scaffold to serve as a foundational element in the synthesis of diverse polycyclic aromatic compounds.

In medicinal chemistry, the indazole scaffold is frequently employed for the generation of combinatorial libraries—large collections of structurally related compounds—to screen for biological activity. nih.gov The this compound core provides a rigid framework upon which various substituents can be systematically introduced at multiple positions to explore the structure-activity relationship (SAR). The N-1 position of the pyrazole ring is a common site for diversification, allowing the attachment of various alkyl or aryl groups. The C-3 hydroxyl group can be converted to other functional groups or used as a handle for further reactions. This systematic modification allows for the rapid synthesis of numerous analogs for high-throughput screening.

| Position | Description | Examples of Possible Modifications |

|---|---|---|

| N-1 | The nitrogen atom of the pyrazole ring, often a site for alkylation or arylation to modulate solubility and target engagement. | Alkylation, Arylation, Acylation |

| C-3 | Position bearing the hydroxyl group, which can be modified or replaced to alter hydrogen bonding capabilities. | Etherification, Esterification, Substitution with amines or other nucleophiles |

| C-4 / C-5 | Carbon positions on the benzene ring, available for electrophilic substitution, although influenced by the existing fluorine atoms. | Halogenation, Nitration, Friedel-Crafts reactions |

Use as a Chemical Probe for Biological System Interrogation

While specific studies detailing this compound as a chemical probe are not extensively documented, the broader class of indazole derivatives is well-established in this role. Chemical probes are small molecules used to study biological systems, often by selectively inhibiting a specific protein. Indazole-containing compounds have been developed as potent inhibitors for a range of enzymes, including nitric oxide synthases (NOS), kinases, and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govresearchgate.net The fluorine substituents on the this compound scaffold can enhance binding affinity and selectivity for target proteins. By incorporating this moiety into a molecule designed to target a specific enzyme, it can be used to interrogate the function of that enzyme within a cell or organism, thereby helping to elucidate biological pathways.

Integration in Advanced Materials Science (e.g., coordination chemistry, optoelectronics)

Beyond biological applications, heterocyclic compounds like indazoles have potential uses in materials science. The nitrogen atoms in the indazole ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. nih.gov Specifically, indazolium ions, which can be derived from indazoles, are known to be strong donor ligands for transition metal complexes. nih.gov The this compound molecule possesses the necessary nitrogen atoms to function as a ligand. The fluorine atoms can also influence the resulting material's properties, such as its crystal packing and electronic characteristics. While the direct integration of this compound into optoelectronic materials is not widely reported, N-heterocyclic compounds are a major area of research for organic light-emitting diodes (OLEDs) and other electronic devices. The rigid, aromatic structure of the indazole core provides a foundation for creating materials with potentially useful photophysical properties. The use of other N-heterocyclic building blocks to create coordination polymers for applications like catalysis highlights the potential for indazole derivatives in this field. mdpi.com

Conclusion and Future Research Directions

Summary of Current Academic Knowledge on 6,7-Difluoro-1H-indazol-3-ol

The indazole scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govpnrjournal.com Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and kinase inhibitory effects. nih.govsci-hub.se The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. organic-chemistry.org

Given these established principles, this compound is anticipated to possess noteworthy biological properties. The difluoro substitution pattern on the benzene (B151609) ring is expected to modulate the electronic and steric properties of the molecule, potentially leading to unique interactions with biological macromolecules. The 3-hydroxy group can participate in hydrogen bonding, a crucial interaction in many drug-receptor binding events. While direct experimental data for this compound is scarce, its structural features suggest it as a promising candidate for further investigation in drug discovery programs.

Emerging Synthetic Strategies and Technologies for Fluorinated Indazoles

The synthesis of fluorinated indazoles has been an area of active research, with several innovative methods being developed to improve efficiency, regioselectivity, and substrate scope. nih.gov Traditional methods often involve multi-step sequences, but recent advancements have focused on more direct and atom-economical approaches.

One notable strategy involves the intramolecular Ullmann-type reaction of N-arylhydrazones, which has been adapted for the synthesis of fluorinated indazoles. nih.gov Another modern approach is the direct C-H fluorination of pre-formed indazole rings using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org This method offers a direct way to introduce fluorine atoms at specific positions under mild conditions. organic-chemistry.org Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also employed to construct the indazole core or to introduce functional groups. researchgate.net

Table 1: Emerging Synthetic Strategies for Fluorinated Indazoles

| Synthetic Strategy | Key Features | General Applicability | Reference |

| Intramolecular Ullmann-Type Reaction | Copper-catalyzed cyclization of N-arylhydrazones. | Synthesis of various substituted indazoles. | nih.gov |

| Direct C-H Fluorination | Use of electrophilic fluorinating agents (e.g., NFSI). | Regioselective fluorination of the indazole core. | organic-chemistry.org |

| Metal-Catalyzed Cross-Coupling | Palladium-catalyzed reactions (e.g., Suzuki, Stille). | Construction of the indazole scaffold and functionalization. | researchgate.net |

| Rhodium-Catalyzed C-H Activation | One-pot synthesis of indazole N-oxides. | Access to precursors for further functionalization. | nih.gov |

These emerging technologies provide a robust toolkit for the synthesis of this compound and its derivatives, enabling the exploration of their structure-activity relationships.

Advances in Spectroscopic and Computational Techniques for Indazole Characterization

The unambiguous characterization of indazole derivatives is crucial for understanding their chemical properties and biological activities. A combination of advanced spectroscopic and computational techniques is employed for this purpose.